molecular formula C11H10ClF3OS B14047248 1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14047248
M. Wt: 282.71 g/mol
InChI Key: UAVTYZWZMRMPEI-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a methylthio group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)-2-(trifluoromethyl)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the chloro group from chloroacetone replaces a hydrogen atom on the benzene ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-methylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group.

    1-Chloro-1-(4-(methylthio)-2-methylphenyl)propan-2-one: Contains a methyl group instead of a trifluoromethyl group.

    1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)ethanone: Has an ethanone group instead of a propanone group.

Uniqueness

1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both the methylthio and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-chloro-1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)8-4-3-7(17-2)5-9(8)11(13,14)15/h3-5,10H,1-2H3

InChI Key

UAVTYZWZMRMPEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)C(F)(F)F)Cl

Origin of Product

United States

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